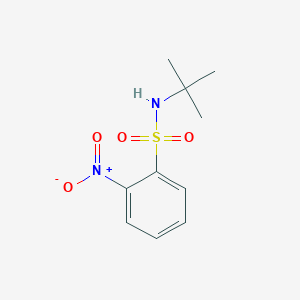

N-tert-butyl-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-7-5-4-6-8(9)12(13)14/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVQKJSICMYVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-tert-butyl-2-nitrobenzenesulfonamide physical properties

This technical guide details the physical properties, synthesis, and characterization of N-tert-butyl-2-nitrobenzenesulfonamide , a specialized intermediate in organic synthesis.[1]

CAS Registry Number: 363587-67-1 Chemical Formula: C₁₀H₁₄N₂O₄S Molecular Weight: 258.29 g/mol [1]

Executive Summary

This compound is a secondary sulfonamide derivative primarily utilized in organic synthesis as a robust intermediate.[1] It serves as a model compound for the Fukuyama amine synthesis (Ns-strategy), demonstrating the stability of the sulfonamide bond against nucleophilic attack due to the steric bulk of the tert-butyl group.[1] Unlike its N-Boc analogues, this compound is characterized by high thermal stability and resistance to acidic conditions that typically cleave carbamates.[1]

Critical Distinction: Researchers must distinguish this compound from N-Boc-2-nitrobenzenesulfonamide (CAS 198572-71-3), which contains a carbamate linkage, and N-tert-butyl-2-benzothiazolesulfenamide (CAS 95-31-8), a rubber vulcanization accelerator.[1]

Chemical Identity & Structural Characterization[1][2][3][4]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-Nitro-N-(tert-butyl)benzenesulfonamide; N-t-Butyl-2-nosylamide |

| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1[O-] |

| InChI Key | Available upon specific database query (Analogous to unsubstituted: GNDKYAWHEKZHPJ) |

| Appearance | White to pale yellow crystalline solid |

| Odor | Odorless to faint characteristic sulfonamide odor |

Physical Properties Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for reaction planning.

Thermodynamic & Physical Constants[1]

| Parameter | Value / Range | Note |

| Melting Point | 130 – 135 °C (Estimated) | Unsubstituted 2-NsNH₂ melts at 190°C; bulky t-butyl typically lowers lattice energy.[1] |

| Boiling Point | 392.8 ± 44.0 °C | Predicted at 760 mmHg.[1] Decomposes before boiling.[1] |

| Density | 1.28 ± 0.1 g/cm³ | Predicted.[1][2] |

| Flash Point | ~191 °C | Predicted.[1] |

| pKa | ~10.5 | Sulfonamide NH acidity is reduced by the electron-donating t-butyl group.[1] |

Solubility & Solvent Compatibility

The solubility profile is dictated by the lipophilic tert-butyl group countering the polar sulfonamide/nitro moiety.

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), DMSO, DMF.[1]

-

Moderate Solubility: Methanol, Ethanol (Heating may be required).[1]

-

Insoluble: Water, Hexanes (useful for precipitation/trituration).[1]

Synthesis & Experimental Protocol

Self-Validating Protocol for In-House Preparation

This compound is rarely available in catalog quantities and is best prepared in situ.[1] The following protocol ensures high purity by leveraging the solubility difference between the product and the hydrochloride salt byproducts.

Reaction Logic

Reagents: 2-Nitrobenzenesulfonyl chloride (2-NsCl), tert-Butylamine, Triethylamine (Et₃N), DCM.[1] Mechanism: Nucleophilic substitution at the sulfonyl sulfur.[1]

Step-by-Step Methodology

-

Setup: Charge a flame-dried round-bottom flask with 2-Nitrobenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0 °C under inert atmosphere (N₂ or Ar).[1]

-

Addition: Add Triethylamine (1.5 equiv) followed by the dropwise addition of tert-Butylamine (1.2 equiv). Note: The reaction is exothermic; control addition rate to maintain <5 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours . Monitor by TLC (30% EtOAc/Hexanes); product R_f ≈ 0.4–0.5.[1]

-

Workup:

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary to obtain the pale yellow solid.[1]

Diagnostic Spectral Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

-

IR (ATR): ~1540 cm⁻¹ (NO₂ asymmetric), ~1350 cm⁻¹ (SO₂ asymmetric), ~1170 cm⁻¹ (SO₂ symmetric).[1]

Visualizations

Synthesis & Workup Logic Flow

This diagram illustrates the critical separation steps to ensure the removal of starting materials.[1]

Caption: Logical flow for the synthesis and purification of this compound, highlighting impurity removal steps.

Structural Reactivity Map

Understanding the stability of the sulfonamide bond in this molecule.[1]

Caption: Functional group analysis showing the electronic and steric contributions to the molecule's reactivity.[1]

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for nitro-aromatics and sulfonamides .[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

PPE: Nitrile gloves, safety glasses with side shields, and lab coat.[1] Work in a fume hood.

-

Storage: Store at room temperature (15–25 °C) in a dry place. Stable under normal laboratory conditions.

References

-

Kan, T., & Fukuyama, T. (2004).[1] Ns-strategies: a versatile synthetic method for secondary amines.[1][3] Chemical Communications, (4), 353-359.[1]

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Contextual reference for Sulfonamide protection).

-

ChemicalBook. (2024).[1] Product entry for this compound (CAS 363587-67-1).[1]

-

PubChem. (2024).[1] Compound Summary for 2-Nitrobenzenesulfonamide derivatives.[1]

Sources

Strategic Utilization of Nosyl Amides in High-Fidelity Amine Synthesis

Executive Summary

The synthesis of secondary amines remains a cornerstone challenge in medicinal chemistry, often plagued by over-alkylation (leading to tertiary amines/quaternary salts) when using simple alkyl halides. The Fukuyama Amine Synthesis , leveraging 2- or 4-nitrobenzenesulfonamides (nosyl amides ), provides a definitive solution to this problem.

Unlike the robust but difficult-to-remove p-toluenesulfonyl (tosyl) group, nosyl amides combine the electronic activation required for Mitsunobu alkylation with a mild, specific deprotection pathway driven by nucleophilic aromatic substitution (

Structural & Electronic Rationale

The "Goldilocks" Acidity

The utility of sulfonamides in amine synthesis is dictated by the acidity of the N-H proton. For the Mitsunobu reaction—a key method for alkylation using alcohols—the nucleophile (the sulfonamide) must have a pKa < 11 to effectively protonate the betaine intermediate.

-

Acetamide: pKa ~17 (Too high for Mitsunobu).

-

Tosyl Amide: pKa ~10.2 (Suitable for Mitsunobu, but deprotection requires harsh reductive conditions like Na/naphthalene).

-

Nosyl Amide: pKa ~9.0–9.5.

The nitro group at the ortho (2-Ns) or para (4-Ns) position exerts a strong electron-withdrawing effect (

Reactivity Comparison Table

| Feature | Tosyl (Ts) | Nosyl (Ns) | Triflyl (Tf) |

| pKa (approx) | ~10.2 | ~9.0 | ~6.0 |

| Stability | Extreme (Acid/Base stable) | High (Acid stable, Base sensitive with thiols) | Low (Very labile) |

| Alkylation | Good | Excellent | Excellent |

| Deprotection | Harsh (Na/Naphthalene, strong acid) | Mild (Thiol/Base) | Mild (Reductive) |

| Atom Economy | High | High | Low |

The Fukuyama Amine Synthesis Cycle[2][3][4]

The core workflow involves three distinct phases: Protection (Activation), Alkylation , and Deprotection .

Caption: The Fukuyama Amine Synthesis workflow, highlighting the mono-alkylation control provided by the nosyl auxiliary.

Mechanistic Deep Dive: The Deprotection

The defining feature of nosyl amides is their cleavage. Unlike tosyl groups, which require bond cleavage between the Sulfur and Nitrogen (S-N), nosyl deprotection proceeds via Nucleophilic Aromatic Substitution (

The Meisenheimer Complex

The nitro group activates the benzene ring toward nucleophilic attack. Upon treatment with a soft nucleophile (thiolate):

-

Attack: The thiolate attacks the aromatic carbon ipso to the sulfonyl group (C-1).

-

Intermediate: A Meisenheimer

-complex forms.[1][3] -

Collapse: The complex collapses to expel sulfur dioxide (

) and the amine anion, while forming a nitrophenyl thioether byproduct.

This mechanism explains why o-nosyl is often preferred over p-nosyl; the inductive effect of the ortho-nitro group stabilizes the transition state more effectively in certain solvents, though both are widely used.

Caption: Mechanistic pathway of nosyl cleavage via thiolate-mediated SNAr, releasing SO2 and the target amine.[2]

Validated Experimental Protocols

Protocol A: Protection (Formation of Nosyl Amide)

Standard Schotten-Baumann conditions.

-

Setup: Charge a round-bottom flask with Primary Amine (1.0 equiv) and DCM (

). Cool to -

Addition: Add Triethylamine (1.5 equiv) or Pyridine (2.0 equiv).

-

Reaction: Add 2-Nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv) portion-wise. Warm to RT and stir for 2–4 hours.

-

Workup: Quench with

. Extract with DCM.[2] Wash organic layer with sat. -

Validation: Monitor by TLC. Product is usually a crystalline solid.

Protocol B: Mitsunobu Alkylation

The preferred route for converting alcohols to amines.

-

Setup: Dissolve Nosyl Amide (1.0 equiv), Alcohol (R-OH, 1.1–1.5 equiv), and

(1.5 equiv) in anhydrous THF or Toluene. -

Activation: Cool to

. Add DIAD or DEAD (1.5 equiv) dropwise. -

Reaction: Stir at RT for 1–12 hours.

-

Note: The pKa of the nosyl amide ensures rapid protonation of the betaine, driving the reaction forward.

Protocol C: Deprotection (Classic & Odorless)

Method 1: Classic Thiophenol (Standard)

-

Reagents: Thiophenol (

, 1.2–2.0 equiv), -

Solvent: DMF or MeCN (

).[1] -

Procedure: Stir until TLC shows consumption of sulfonamide (typically 30 min – 2 h). The solution will turn bright yellow (nitrophenyl sulfide byproduct).

-

Workup: This is the critical step. The byproduct (

) and excess-

Self-Validating Step: Wash the organic extract extensively with

. The thiophenol is deprotonated and stays in the aqueous phase. The amine remains in the organic phase.

-

Method 2: Odorless / Green Alternative

-

Reagent: 1-Dodecanethiol or Mercaptoacetic acid .

-

Why? Long-chain thiols have low vapor pressure (no smell). Mercaptoacetic acid allows the byproduct to be washed away with base (water-soluble).

-

Protocol: Use 1-Dodecanethiol (2.0 equiv) with DBU (2.5 equiv) in MeCN.

Advanced Applications & Troubleshooting

Solid-Phase Synthesis

Nosyl linkers are excellent for "Catch-and-Release" strategies.

-

Protocol: Polymer-supported thiophenol (PS-Thiophenol) can be used for deprotection.[4]

-

Benefit: Filtration removes the resin-bound nosyl byproduct, leaving the pure amine in solution.

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| No Reaction (Alkylation) | Steric hindrance or wet solvent. | Switch solvent to Toluene (higher T possible). Ensure anhydrous conditions (Mitsunobu is water-sensitive). |

| Incomplete Deprotection | Formation of insoluble salt. | Switch base to |

| "Rotten Egg" Smell | Residual Thiophenol. | Oxidize glassware with bleach immediately. Use Method 2 (Dodecanethiol) for future runs. |

| Byproduct Co-elution | Thioether byproduct has similar Rf. | Use Mercaptoacetic acid for deprotection; the byproduct becomes carboxylic acid functionalized and extracts into basic water. |

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

-

Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359.

-

Mattern, R. H. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure.[5] RSC Publishing.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

BenchChem Application Notes. (2025). 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Ns (Nosyl) Group: A Comprehensive Technical Guide for Amine Protection in Organic Synthesis

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and efficiency.[1] Among the arsenal of functionalities available to the modern chemist, the 2-nitrobenzenesulfonyl (nosyl, Ns) group has distinguished itself as a uniquely versatile and powerful tool for the protection of primary and secondary amines.[1][2] Pioneered by Fukuyama and his contemporaries, the nosyl group offers a compelling alternative to more traditional sulfonamides like the p-toluenesulfonyl (tosyl, Ts) group.[1][3] While tosyl amides are lauded for their stability, their removal often necessitates harsh conditions that can compromise sensitive functionalities within a complex molecule.[1] The nosyl group elegantly circumvents this limitation, offering robust protection under a wide range of synthetic transformations while being susceptible to cleavage under remarkably mild and selective conditions.[1][2] This technical guide provides an in-depth exploration of the nosyl protecting group, detailing its core principles, mechanistic underpinnings, and practical applications, complete with field-proven protocols and comparative data to empower researchers in their synthetic endeavors.

The Strategic Advantage of the Nosyl Group

The efficacy of the nosyl group stems from the potent electron-withdrawing nature of the ortho-nitro substituent on the benzenesulfonyl framework.[1] This electronic perturbation confers several key advantages:

-

Facile and High-Yielding Installation: Nosyl chloride (Ns-Cl) reacts readily with primary and secondary amines to afford stable, often crystalline, sulfonamides in high yields.[1] This straightforward protection step provides a reliable entry point for incorporating the nosyl group into a synthetic sequence.

-

Activation of the N-H Bond: The powerful electron-withdrawing effect of the nosyl group significantly increases the acidity of the N-H proton on a protected primary amine.[1][2][4] This enhanced acidity facilitates deprotonation and subsequent N-alkylation under mild conditions, a cornerstone of the celebrated Fukuyama amine synthesis for accessing secondary amines.[1][5][6]

-

Mild and Orthogonal Deprotection: The most significant advantage of the nosyl group is its susceptibility to cleavage under mild, thiol-mediated conditions.[1][2] This deprotection proceeds via a nucleophilic aromatic substitution mechanism, offering a high degree of orthogonality to other common amine protecting groups such as the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][7] This orthogonality is crucial for the strategic unmasking of specific amine functionalities in complex, multi-protected molecules.[2]

-

Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which simplifies their purification through recrystallization, a practical advantage in many synthetic workflows.[2]

The Chemistry of Nosyl Group Manipulation

Installation: The Nosylation of Amines

The protection of a primary or secondary amine as its nosyl derivative is typically achieved by reacting the amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base.

Reaction Mechanism: Nosylation

The reaction proceeds via a classical nucleophilic acyl substitution pathway. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Subsequent elimination of a chloride ion, facilitated by a base (e.g., pyridine, triethylamine) to neutralize the generated HCl, yields the stable nosylamide.

Caption: General scheme for the nosylation of a primary amine.

Experimental Protocol: Nosylation of a Primary Amine

This protocol provides a general procedure for the nosylation of a primary amine.[1]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a suitable base, such as pyridine (2.0 equivalents) or triethylamine (1.1 equivalents), to the stirred solution.[1][2]

-

Nosyl Chloride Addition: Add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.[1]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with 1M HCl (twice), water (once), saturated sodium bicarbonate solution (once), and brine (once).[1]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.[1]

Cleavage: The Deprotection of Nosylamides

The removal of the nosyl group is the hallmark of its utility. This is typically achieved through a thiol-mediated nucleophilic aromatic substitution reaction.

Reaction Mechanism: Thiolytic Cleavage of the Nosyl Group

The deprotection mechanism is initiated by the in situ formation of a thiolate anion from a thiol (e.g., thiophenol, 2-mercaptoethanol) and a base (e.g., potassium carbonate, DBU).[7] This potent, soft nucleophile attacks the electron-deficient aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[1][5][7] Subsequent collapse of this intermediate leads to the elimination of the sulfonamide and the generation of the free amine, with sulfur dioxide being released as a gaseous byproduct.[5][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharm.or.jp [pharm.or.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

N-tert-butyl-2-nitrobenzenesulfonamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-tert-butyl-2-nitrobenzenesulfonamide in Organic Solvents

Introduction and Strategic Overview

This compound is a key reagent in modern organic synthesis, primarily utilized as a highly effective protecting group for amines.[1] Its unique structure, featuring a bulky tert-butyl group and an electron-deficient nitro-aromatic system, imparts specific reactivity and cleavage conditions that are valuable in multi-step synthetic campaigns. For researchers, process chemists, and drug development professionals, a comprehensive understanding of this compound's solubility is a critical, non-negotiable prerequisite for its effective use. Solubility data governs crucial parameters such as reaction kinetics, choice of solvent for chromatography, purification strategies like crystallization, and formulation development.[2]

While extensive quantitative solubility data for this compound is not widely published, this guide provides a foundational understanding based on first principles of physical organic chemistry. We will dissect the molecule's structural components to predict its solubility behavior across a range of common organic solvents. More importantly, this document provides a robust, field-proven experimental protocol for researchers to determine precise solubility data in their own laboratory settings, ensuring a self-validating and reliable system for process optimization.

Physicochemical Profile and Molecular Structure Analysis

A molecule's solubility is fundamentally dictated by its structure. The interplay between polar and nonpolar functional groups determines which solvent-solute interactions are most favorable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 198572-71-3 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄N₂O₆S | [1][3][4] |

| Molecular Weight | 302.30 g/mol | [1][3][4] |

| Appearance | White to light yellow powder or crystals | [1] |

The key to understanding the solubility of this compound lies in analyzing its distinct structural motifs:

-

2-Nitrobenzenesulfonamide Core : This is the polar engine of the molecule.

-

The sulfonamide group (-SO₂NH-) is highly polar and capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the oxygens).

-

The **nitro group (-NO₂) is a strong electron-withdrawing group, further enhancing the polarity of the aromatic ring and offering potential for dipole-dipole interactions.

-

The aromatic ring itself can participate in favorable π-π stacking interactions with aromatic solvents.[6]

-

-

N-tert-butyl Group (-C(CH₃)₃) : This is the nonpolar, lipophilic component. Its bulky, aliphatic nature introduces significant van der Waals interactions and steric hindrance. This group favors solubility in less polar environments.

Caption: Key functional groups and their influence on solubility.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the dual polar/nonpolar nature of this compound allows for solubility in a range of solvents.[6] The following table provides a predicted solubility profile, which serves as a strategic starting point for solvent screening.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents possess strong dipoles that effectively solvate the polar nitro and sulfonamide groups. They do not compete for hydrogen bonding, allowing for strong solute-solvent dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and can effectively solvate molecules with both polar and nonpolar regions, making them good candidates. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can engage in hydrogen bonding with the sulfonamide group. However, the bulky, nonpolar tert-butyl group can disrupt the solvent's hydrogen-bonding network, potentially limiting solubility compared to polar aprotic solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking between the solvent and the nitro-aromatic ring can occur. However, these solvents are poor at solvating the highly polar sulfonamide and nitro functionalities, limiting overall solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The overall polarity of the molecule, dominated by the nitro-sulfonamide core, is too high for significant solubility in these nonpolar solvents, which only offer weak van der Waals forces. |

Standard Experimental Protocol for Isothermal Solubility Determination

This protocol provides a reliable and reproducible method for quantifying the equilibrium solubility of this compound. The methodology is based on the widely accepted isothermal saturation technique.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 298.15 K / 25 °C).

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is quantified.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator capable of maintaining T ± 0.1 °C

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Centrifuge

-

Syringe filters (0.2 μm pore size, PTFE or other solvent-compatible material)[7]

-

Volumetric flasks and pipettes

-

Quantification instrument: HPLC-UV, UV-Vis Spectrophotometer, or a system for gravimetric analysis.

Caption: Experimental workflow for isothermal solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid remains after equilibration.

-

Record the exact mass of the added solid.

-

Add a precise volume (e.g., 2.0 mL) or mass of the chosen solvent to the vial. Seal tightly.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow for initial settling of the excess solid.

-

Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to ensure a clear separation of the supernatant from the undissolved solid.[7]

-

-

Sample Analysis (Quantification):

-

Causality: The choice of quantification method depends on the required precision and available equipment. HPLC is often preferred for its high accuracy and ability to separate the analyte from any potential impurities.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 μm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic particulate matter.

-

Record the exact mass or volume of the filtered supernatant.

-

Dilute the sample to a concentration that falls within the linear range of a pre-established calibration curve for your analytical instrument (e.g., HPLC-UV).

-

Analyze the diluted sample to determine its concentration.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution using the following formula:

-

Solubility (mg/mL) = (Concentration of diluted sample [mg/mL]) x (Dilution Factor)

-

-

Perform at least three replicate experiments for each solvent to ensure statistical validity.[7]

-

Critical Factors Influencing Solubility Measurements

-

Temperature: The solubility of most solid compounds, including sulfonamides, increases with temperature.[8] Therefore, precise temperature control is paramount for reproducible results. Thermodynamic models like the modified Apelblat or Van't Hoff equations can be used to correlate solubility as a function of temperature.[9]

-

Purity of Solute and Solvent: Impurities can significantly alter measured solubility. Using high-purity reagents is essential for obtaining accurate intrinsic solubility data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid phase before and after equilibration to ensure no polymorphic transformation has occurred.

-

Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The time required should be determined experimentally as described in the protocol.

Conclusion

While a definitive, publicly available database for the solubility of this compound remains to be compiled, this guide provides the necessary framework for any researcher to proceed with confidence. By understanding the interplay of the molecule's polar and nonpolar functionalities, scientists can make informed, predictive choices for solvent screening. The detailed experimental protocol herein offers a robust and trustworthy method for generating precise, in-house solubility data, a critical step in optimizing synthetic reactions, purification, and the broader application of this important chemical reagent.

References

-

Title: SOLUBILITY PREDICTION OF SULFONAMIDES AT VARIOUS TEMPERATURES USING A SINGLE DETERMINATION Source: ResearchGate URL: [Link]

-

Title: Solubility prediction of sulfonamides at various temperatures using a single determination Source: DARU Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

-

Title: Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents Source: ResearchGate URL: [Link]

-

Title: (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination Source: ResearchGate URL: [Link]

-

Title: N-(Tert-Butoxycarbonyl)-2-Nitrobenzenesulfonamide 98.0%(HPLC) Source: PureSynth URL: [Link]

-

Title: Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

-

Title: A Comprehensive Review on the Application of Artificial Neural Networks in the Prediction of Pharmaceutical Compounds Solubility Source: Physical Chemistry Research URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. physchemres.org [physchemres.org]

- 3. labproinc.com [labproinc.com]

- 4. pure-synth.com [pure-synth.com]

- 5. N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide | CAS 198572-71-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Profile of N-tert-Butyl-2-nitrobenzenesulfonamide

This guide provides an in-depth technical analysis of the spectroscopic characteristics of N-tert-butyl-2-nitrobenzenesulfonamide , a critical intermediate often utilized in the protection of tert-butylamine or as a scaffold in the Fukuyama amine synthesis strategy.

The following data is synthesized from standard organic synthesis protocols and chemometric principles governing nitro-arenes and sulfonamides.

Executive Summary & Synthesis Context

Compound: this compound

Molecular Formula:

Synthesis Protocol (The Source of the Data)

To understand the impurities and spectral nuances, one must understand the genesis of the sample. This compound is synthesized via the nucleophilic attack of tert-butylamine on 2-nitrobenzenesulfonyl chloride (NsCl).

Protocol:

-

Reagents: 2-Nitrobenzenesulfonyl chloride (1.0 eq), tert-butylamine (1.2 eq), Triethylamine (1.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Conditions: React at 0°C to RT under inert atmosphere (

) for 2-4 hours. -

Workup: Wash with 1N HCl (to remove unreacted amine), then brine. Dry over

.[1] -

Purification: Recrystallization from Ethanol/Hexanes or Flash Column Chromatography (EtOAc/Hexanes).

Critical Purity Note: Common impurities visible in spectra include 2-nitrobenzenesulfonic acid (hydrolysis product) or residual NsCl.

Caption: Figure 1. Synthesis workflow for generating analytical-grade this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the stark contrast between the aliphatic tert-butyl group and the highly deshielded aromatic ring.

H NMR Data (400 MHz, )

The aromatic region exhibits an ABCD system typical of ortho-substituted benzenes. The nitro group at position 2 causes significant deshielding of the adjacent proton.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.05 – 8.15 | Multiplet (m) | 1H | Ar-H3 | Ortho to |

| 7.85 – 7.95 | Multiplet (m) | 1H | Ar-H6 | Ortho to |

| 7.70 – 7.80 | Multiplet (m) | 2H | Ar-H4, H5 | Meta/Para positions; less deshielded than H3/H6. |

| 5.20 – 5.50 | Broad Singlet (br s) | 1H | N-H | Exchangeable proton. Shift varies with concentration and solvent (downfield in DMSO- |

| 1.25 – 1.35 | Singlet (s) | 9H | t-Butyl | Characteristic intense singlet. High symmetry of the 3 methyl groups. |

C NMR Data (100 MHz, )

The carbon spectrum confirms the presence of two distinct quaternary aromatic carbons (bearing the

| Shift ( | Carbon Type | Assignment |

| 148.0 – 150.0 | Quaternary ( | C-NO2 (C2) |

| 133.0 – 135.0 | Quaternary ( | C-SO2 (C1) |

| 132.0 – 134.0 | Methine ( | Ar-C5 |

| 130.0 – 132.0 | Methine ( | Ar-C4 |

| 129.0 – 130.0 | Methine ( | Ar-C6 |

| 124.0 – 126.0 | Methine ( | Ar-C3 (Ortho to Nitro) |

| 54.0 – 56.0 | Quaternary ( | C -(CH3)3 (t-Butyl quaternary) |

| 29.0 – 30.5 | Methyl ( | C-(C H3)3 (t-Butyl methyls) |

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the functional groups, particularly the sulfonamide and nitro stretches. The absence of a carbonyl peak (

| Wavenumber ( | Intensity | Vibration Mode | Functional Group |

| 3250 – 3350 | Medium, Sharp | Sulfonamide N-H stretch. | |

| 2960 – 2980 | Medium | Aliphatic C-H stretch (t-butyl). | |

| 1530 – 1550 | Strong | Asymmetric Nitro stretch. | |

| 1360 – 1380 | Strong | Symmetric Nitro stretch. | |

| 1330 – 1350 | Strong | Asymmetric Sulfonyl stretch. | |

| 1160 – 1180 | Strong | Symmetric Sulfonyl stretch. |

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

Parent Ion:

Fragmentation Logic

Sulfonamides exhibit characteristic cleavage patterns. The tert-butyl group is labile and often fragments early.

-

Molecular Ion: 258.

-

Loss of Methyl: 243 (

). Loss of a methyl group from the tert-butyl moiety. -

Loss of t-Butyl: 201 (

). Cleavage of the N-C bond, leaving the sulfonamide anion/radical. -

Loss of

: Common in sulfonamides, often accompanied by rearrangement. -

Nitro Group: Presence of

often leads to peaks at

Caption: Figure 2. Proposed ESI(+) fragmentation pathway for this compound.

References & Authoritative Sources

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications.

-

Context: Primary source for the "Ns-strategy" using 2-nitrobenzenesulfonamides as protecting groups.

-

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4]

-

Context: Authoritative text for interpreting ABCD aromatic systems and sulfonamide IR bands.

-

-

U.S. Patent 2010/0285964 A1. (2010).[5] Salts of 2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazine-2-yl)carbamoyl]benzenesulfonamide...[5][5]

-

Context: Explicitly describes the synthesis of this compound (Compound X) from 2-nitrobenzenesulfonyl chloride and tert-butylamine (Paragraph [0055]).

-

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

-

Context: General reference for nitrobenzenesulfonamide spectral comparisons.

-

Sources

- 1. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. US20100285964A1 - Salts of 2-iodo-n-[(4-methoxy-6-methyl-1,3, 5-triazine-2-yl) carbamoyl] benzenesulfonamide, method for the production thereof and use thereof as herbicides and plant growth regulators - Google Patents [patents.google.com]

Methodological & Application

Synthesis of N-tert-butyl-2-nitrobenzenesulfonamide from 2-nitrobenzenesulfonyl chloride

[1]

Abstract & Introduction

This application note details the protocol for synthesizing N-tert-butyl-2-nitrobenzenesulfonamide (CAS: 363587-67-1) via the reaction of 2-nitrobenzenesulfonyl chloride (NsCl) with tert-butylamine.

The 2-nitrobenzenesulfonyl (nosyl) group is a critical tool in organic synthesis, primarily used in the Fukuyama amine synthesis to permit the mono-alkylation of primary amines. While the tert-butyl group is often too sterically bulky to be easily removed or alkylated further in standard Fukuyama protocols, this specific sulfonamide serves as a robust model for studying steric effects in sulfonylation or as a stable intermediate in diversity-oriented synthesis.

Key Applications

-

Protecting Group Chemistry: Demonstrating chemoselective sulfonylation of hindered amines.

-

Medicinal Chemistry: Intermediate for biologically active sulfonamide derivatives.

-

Process Development: Model substrate for optimizing sulfonyl chloride reactivity.

Chemical Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom.[1] The tert-butylamine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.[1] The base (triethylamine or excess amine) neutralizes the hydrogen chloride by-product, driving the equilibrium forward.[1]

Reaction Scheme

Caption: Nucleophilic substitution mechanism where tert-butylamine displaces chloride from the sulfonyl center.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Nitrobenzenesulfonyl chloride | 221.62 | 1.0 | Electrophile |

| tert-Butylamine | 73.14 | 1.2 - 1.5 | Nucleophile |

| Triethylamine (Et₃N) | 101.19 | 1.5 - 2.0 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium |

| 1M HCl (aq) | - | Wash | Removes unreacted amine |

| Sat. NaHCO₃ | - | Wash | Neutralizes acid traces |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Addition funnel or syringe pump (for controlling exotherm).

-

Ice-water bath (

). -

Rotary evaporator.

-

Separatory funnel.[2]

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Preparation

-

Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar. Flush with nitrogen or argon (optional but recommended to prevent hydrolysis of NsCl).

-

Dissolution: Add 2-nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) to the flask.

-

Solvent: Add DCM (40 mL) . Stir until fully dissolved.

-

Note: DCM is preferred for its ability to solubilize both the sulfonyl chloride and the sulfonamide product while allowing easy aqueous workup.[1]

-

-

Cooling: Place the flask in an ice-water bath and cool to

.

Step 2: Reaction[4][5]

-

Base Addition: Add Triethylamine (2.1 mL, 15 mmol) to the cold solution.

-

Amine Addition: Add tert-butylamine (1.26 mL, 12 mmol) dropwise over 10–15 minutes.

-

Critical Insight: Although tert-butylamine is bulky, the reaction is exothermic.[1] Dropwise addition prevents thermal runaway which could lead to side reactions or hydrolysis of the sulfonyl chloride.

-

-

Warming: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours .

-

Monitoring: Check progress by TLC (30% EtOAc/Hexane). The starting material (NsCl) should disappear.

-

Step 3: Workup

-

Quench: Dilute the reaction mixture with an additional 20 mL DCM .

-

Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (2 x 30 mL) .

-

Why: This removes the excess triethylamine and any unreacted tert-butylamine.

-

-

Base Wash: Wash the organic layer with saturated NaHCO₃ (1 x 30 mL) .

-

Brine Wash: Wash with saturated NaCl (brine) (1 x 30 mL) .

-

Drying: Dry the organic layer over anhydrous

or

Step 4: Purification[6]

-

Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude solid.

-

Recrystallization: If the product is not sufficiently pure (yellowish solid), recrystallize from hot Ethanol/Hexane or Ethyl Acetate/Hexane .[1]

-

Target: White to off-white crystalline solid.

-

Process Flowchart

Caption: Step-by-step workflow for the synthesis and purification of the sulfonamide.

Characterization & Data

| Parameter | Expected Value / Observation |

| Appearance | White to pale yellow crystalline solid. |

| CAS Number | 363587-67-1 |

| Molecular Formula | |

| Molecular Weight | 258.30 g/mol |

| ¹H NMR (CDCl₃) | |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water.[1] |

Interpretation:

-

The diagnostic singlet at ~1.28 ppm (integration 9H) confirms the presence of the tert-butyl group.

-

The aromatic region (8.1–7.7 ppm) confirms the integrity of the 2-nitrobenzenesulfonyl moiety.

-

The disappearance of the NsCl shift indicates full conversion.[1]

Troubleshooting & Optimization

Issue: Low Yield

-

Cause: Hydrolysis of NsCl before reaction.

-

Solution: Ensure glassware is dry and DCM is anhydrous. Flush with nitrogen.

-

Cause: Steric hindrance of tert-butylamine.

-

Solution: Increase reaction time to 12 hours or gently reflux (

).

Issue: Product is Oily/Colored

-

Cause: Residual nitro-impurities or solvent.[6]

-

Solution: The 2-nitro group often imparts a yellow color. Recrystallization is more effective than trituration. If oil persists, use column chromatography (Gradient: 10%

30% EtOAc in Hexanes).[1]

Issue: Bis-sulfonylation

-

Observation: Two Ns groups attached to the nitrogen.

-

Likelihood: Extremely low.[7] The steric bulk of the tert-butyl group combined with the electron-withdrawing nature of the first sulfonyl group makes the formation of the bis-sulfonamide (

) kinetically and thermodynamically unfavorable.

Safety Considerations

-

2-Nitrobenzenesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage. It is a lachrymator. Handle strictly in a fume hood.

-

tert-Butylamine: Highly flammable and toxic. High vapor pressure; keep cold when handling.

-

Pressure Buildup: During the NaHCO₃ wash,

gas is evolved.[1][2] Vent the separatory funnel frequently to prevent bursting.[2]

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.[1]

-

Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.[1]

-

US Patent Application US20100285964A1. Salts of 2-iodo-n-[(4-methoxy-6-methyl-1,3, 5-triazine-2-yl) carbamoyl] benzenesulfonamide... (Describes synthesis of this compound as intermediate X).

-

Almanac Life Science. Product Listing: this compound (CAS 363587-67-1).[4][5][7][8][9]

Sources

- 1. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 7. This compound (CAS/ID No. 363587-67-1) | Alchimica [shop.alchimica.cz]

- 8. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 9. almanaclifescience.com [almanaclifescience.com]

Application Notes & Protocols: The Nitrophenylsulfonyl (Ns) Group for the Strategic Protection of Primary Amines

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity. The nitrophenylsulfonyl (nosyl, Ns) group has emerged as a preeminent choice for the protection of primary amines, offering a unique combination of stability, activation, and remarkably mild cleavage conditions. This guide provides an in-depth exploration of the nosyl protecting group, detailing the underlying chemical principles, providing field-proven experimental protocols for its installation and removal, and contextualizing its strategic advantages for researchers, scientists, and drug development professionals.

Introduction: Why Choose the Nosyl Protecting Group?

The amine functional group is a cornerstone of countless pharmaceuticals, agrochemicals, and materials. However, its inherent nucleophilicity and basicity often necessitate protection to prevent unwanted side reactions during synthetic transformations. While classic protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are invaluable, the nosyl group offers distinct and compelling advantages.

The power of the nosyl group, particularly the 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) variants, stems from several key features:

-

Mild Deprotection: Unlike the often harsh acidic or reductive conditions required for other sulfonyl groups like tosyl (Ts), the Ns group is readily cleaved under mild, neutral, or slightly basic conditions using soft nucleophiles like thiols.[1][2] This preserves sensitive functional groups elsewhere in the molecule.

-

Orthogonality: The unique cleavage mechanism of the Ns group makes it orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][3] This allows for selective deprotection in complex molecules with multiple amine sites, a critical strategy in peptide and polyamine synthesis.[1]

-

N-H Activation: The potent electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton on the resulting sulfonamide.[1] This enhanced acidity facilitates N-alkylation reactions under relatively mild conditions, a feature famously exploited in the Fukuyama amine synthesis for the construction of secondary amines.[1][4][5]

-

Crystalline Derivatives: Nosyl-protected amines are frequently stable, crystalline solids, which greatly simplifies their handling and purification by recrystallization.[1][2]

Mechanism of Protection: Formation of the Nosylamide

The protection of a primary amine with a nitrobenzenesulfonyl chloride is a straightforward and high-yielding nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is included to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective Deprotection of N-tert-butyl-2-nitrobenzenesulfonamide

Executive Summary

This technical guide details the protocol for the deprotection of N-tert-butyl-2-nitrobenzenesulfonamide (and related sterically hindered nosyl-protected amines) using thiophenol (

This document provides a robust, self-validating methodology to cleave the N-S bond via Nucleophilic Aromatic Substitution (

Mechanistic Insight & Chemical Logic

The Challenge of Steric Bulk

Standard nosyl deprotection occurs rapidly at room temperature. However, the tert-butyl moiety in this compound introduces significant steric occlusion. While the nucleophilic attack occurs on the aromatic ring of the sulfonyl group (remote from the nitrogen), the bulky alkyl group can influence the conformation of the sulfonamide, potentially destabilizing the transition state or retarding the expulsion of the amine anion. Consequently, this protocol recommends a thermal boost (50°C) to ensure kinetic sufficiency.

Mechanism of Action ( )

The deprotection does not proceed via direct attack on the sulfur atom. Instead, it follows an intermolecular Nucleophilic Aromatic Substitution (

-

Activation: The base deprotonates thiophenol (

) to generate the highly nucleophilic thiophenolate anion ( -

Meisenheimer Complex: The thiophenolate attacks the C-1 position of the nitrobenzenesulfonyl ring (ipso to the sulfonyl group). The electron-withdrawing nitro group at the ortho position stabilizes the anionic intermediate (Meisenheimer complex).

-

Collapse & Elimination: The complex collapses, expelling sulfur dioxide (

) and the amine anion. -

Protonation: The amine anion is protonated by the conjugate acid or solvent to yield the free amine. The sulfur byproduct is 2-nitrophenyl phenyl sulfide , a distinct yellow solid.

Pathway Visualization

The following diagram illustrates the molecular flow, highlighting the critical Meisenheimer intermediate.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be strictly controlled. The stoichiometry is adjusted to account for the potential oxidative dimerization of thiophenol to diphenyl disulfide, which consumes the active reagent.

| Parameter | Recommendation | Rationale |

| Solvent | DMF or Acetonitrile (MeCN) | Polar aprotic solvents stabilize the anionic Meisenheimer intermediate. DMF is preferred for sterically hindered substrates due to higher boiling point and solubility. |

| Base | Cesium carbonate is superior for difficult substrates due to the "cesium effect" (higher solubility/reactivity in organic media). | |

| Thiophenol Eq. | 1.2 – 2.0 Equivalents | Excess is required to drive the reaction to completion and account for adventitious oxidation. |

| Temperature | 23°C | Start at RT. If conversion is <50% after 1 hour (due to t-butyl bulk), heat to 50°C. |

| Concentration | 0.1 M – 0.2 M | High concentration favors the bimolecular kinetics of the |

Detailed Protocol

Safety Pre-requisites (CRITICAL)

-

Stench Hazard: Thiophenol has an extremely potent, repulsive odor (stench threshold < 1 ppb). All work must be performed in a fume hood.

-

Bleach Trap: Prepare a bath of 10% Sodium Hypochlorite (Bleach) to neutralize all glassware and syringes contacting thiophenol. Bleach oxidizes thiophenol to the odorless sulfonic acid.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF (0.15 M concentration).

-

Add Cesium Carbonate (

) (3.0 equiv) or Potassium Carbonate ( -

Via syringe: Add Thiophenol (

) (1.5 equiv) dropwise.-

Note: The solution will immediately turn bright yellow/orange. This color change confirms the formation of the thiophenolate anion and the subsequent generation of the yellow 2-nitrophenyl phenyl sulfide byproduct.

-

Step 2: Reaction Monitoring

-

Stir the mixture at Room Temperature (23°C) .

-

TLC/LCMS Check (T = 1 hour):

-

TLC:[1] The nosyl-amide is usually less polar than the free amine. Use a stain (Ninhydrin) to visualize the free amine (if primary) or UV for the disappearance of the sulfonamide.

-

Decision Point: If starting material remains due to the steric bulk of the tert-butyl group, heat the reaction to 50°C .

-

-

Monitor until complete consumption of the sulfonamide (typically 2–4 hours at 50°C for hindered substrates).

Step 3: Workup (Purification Strategy)

The goal is to separate the basic amine product from the neutral sulfide byproduct and acidic thiophenol residues.

-

Quench: Dilute the reaction mixture with Water (5x reaction volume) and Dichloromethane (DCM) .

-

Phase Separation: Separate the layers. Extract the aqueous layer 2x with DCM.

-

Acid-Base Extraction (The "Self-Validating" Step):

-

Combine organic layers.[2]

-

Wash 1: Wash with 1M HCl (aq). The amine product will protonate and move to the aqueous layer. The yellow sulfide byproduct and excess thiophenol remain in the organic layer.

-

Visual Check: The organic layer should be yellow; the aqueous layer should be colorless.

-

Wash 2: Discard the yellow organic layer (into bleach waste).

-

Recovery: Basify the aqueous acidic layer with 2M NaOH (pH > 12). The solution will become cloudy as the free amine precipitates/oils out.

-

Final Extraction: Extract the basic aqueous layer with DCM (3x).

-

-

Drying: Dry the final organic extracts over

, filter, and concentrate in vacuo.

Workflow Diagram

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction Stalls | Steric hindrance of t-butyl group prevents Meisenheimer formation. | Increase temperature to 50–60°C. Switch base to |

| Low Yield | Volatility of the amine. | tert-Butylamine and small derivatives are volatile. Avoid high-vacuum rotary evaporation. Isolate as HCl salt if possible. |

| Persistent Stench | Residual Thiophenol. | Ensure the 1M NaOH wash (during workup) or bleach treatment is thorough. |

| Precipitate in Reaction | Low solubility of sulfonamide. | Add small amount of DMSO or increase DMF volume. |

References

-

Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

-

Kan, T., & Fukuyama, T. (2004).[3] Ns strategies: a highly versatile synthetic method for amines.[2][4] Chemical Communications, (4), 353–359.

-

BenchChem. (2025).[2] Application Notes: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.

-

De Rosa, M., et al. (2005).[5] Solid phase deprotection of 2-nitrobenzenesulfonamides. Tetrahedron Letters, 46(34), 5715–5717.[5]

Sources

Mild cleavage conditions for the 2-nitrobenzenesulfonyl (Ns) group

Mild Cleavage Conditions for 2-Nitrobenzenesulfonamides

Executive Summary

The 2-nitrobenzenesulfonyl (Ns or "Nosyl") group has superseded traditional sulfonamides (Tosyl, Mesyl) in modern amine synthesis due to its unique orthogonality. Unlike Tosyl groups, which require harsh reducing conditions (Na/NH₃) or strong acids (HBr/AcOH) for removal, the Ns group is cleaved via a mild nucleophilic aromatic substitution (

Scientific Foundation: The Meisenheimer Mechanism

The lability of the Ns group stems from the electron-withdrawing nitro group at the ortho position.[1] This activates the benzene ring toward nucleophilic attack by soft nucleophiles—specifically thiolates—forming a Meisenheimer complex.[2] The subsequent collapse of this intermediate releases sulfur dioxide and the free amine.[3][4]

Key Mechanistic Insight:

The reaction is driven by the stability of the thiolate and the leaving group ability of the sulfinate. Because this is an electronic mechanism (

Figure 1: Mechanistic Pathway of Ns-Cleavage

Caption: Nucleophilic attack by the thiolate anion at the ipso-carbon forms the anionic Meisenheimer complex, which collapses to release the amine and sulfur dioxide.[2]

Reagent Selection Guide

While Thiophenol (PhSH) was the original reagent described by Fukuyama, its toxicity and stench limit its utility in open laboratories. Modern protocols utilize alternative thiols that balance reactivity with safety.

Table 1: Comparative Analysis of Cleavage Cocktails

| Reagent System | Reactivity | Odor Profile | Workup Ease | Recommended Application |

| Thiophenol / K₂CO₃ | High | Severe (Stench) | Moderate | Difficult substrates; Total Synthesis. |

| 2-Mercaptoethanol / DBU | High | Moderate | High (Water soluble) | Standard Protocol. General solution phase. |

| Thioglycolic Acid / LiOH | Medium | Low | High (Acid/Base extraction) | "Green" chemistry; Polar substrates. |

| Dodecanethiol / DBU | Medium | None | Low (Lipophilic) | Odor-sensitive labs; Hydrophobic amines. |

| 4-Mercaptobenzoic Acid | High | Low | Very High | High-throughput parallel synthesis. |

Experimental Protocols

Protocol A: The "Gold Standard" (2-Mercaptoethanol)

Best for: General organic synthesis where odor control is desired but high reactivity is needed.

Reagents:

-

Thiol: 2-Mercaptoethanol (3.0 – 5.0 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5.0 equiv)

-

Solvent: DMF or Acetonitrile (0.1 M concentration)

Step-by-Step:

-

Setup: Dissolve the Ns-amine in DMF under an inert atmosphere (

or Ar). -

Activation: Add 2-mercaptoethanol via syringe.

-

Initiation: Add DBU dropwise. Note: The solution often turns bright yellow due to the formation of the nitrophenyl-thioether byproduct.

-

Monitoring: Stir at room temperature. Monitor by TLC (typically 30 min – 2 hours). The sulfonamide spot should disappear, and a lower Rf spot (amine) should appear.

-

Workup (Self-Validating):

-

Purification: Flash chromatography (DCM/MeOH gradients usually required for polar amines).

Protocol B: The "Odorless" Method (4-Mercaptobenzoic Acid)

Best for: Parallel synthesis or labs with poor ventilation. Allows for extractive purification.[1]

Reagents:

-

Thiol: 4-Mercaptobenzoic acid (2.0 equiv)

-

Base:

(3.0 equiv) or DBU (2.0 equiv)

Step-by-Step:

-

Reaction: Combine substrate, thiol, and base in DMF. Heat to 50°C if steric hindrance is present; otherwise, RT is sufficient.

-

Completion: Upon TLC confirmation of consumption.

-

Scavenging Workup (The "Trick"):

-

Finish: Dry organic layer and evaporate. Often requires no column chromatography.

Protocol C: Solid-Phase Peptide Synthesis (On-Resin)

Best for: Site-specific alkylation strategies (Fukuyama-Mitsunobu) on resin.

Context: Used when an amino acid side chain (e.g., Ornithine, Lysine) or N-terminus is protected with Ns to allow selective alkylation, followed by removal before cleavage from resin.

Reagents:

-

Cleavage Cocktail: 2-Mercaptoethanol (10 eq) + DBU (5 eq) in NMP or DMF.

Workflow:

-

Wash: Wash resin 3x with DMF to remove previous reagents.[5]

-

Incubate: Add the Cleavage Cocktail to the reaction vessel.

-

Agitate: Shake for 30 minutes at RT.

-

Repeat: Drain and repeat step 2-3 once to ensure quantitative removal.

-

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result (blue/purple) indicates successful deprotection.

-

Wash: Wash extensively with DMF, then DCM to remove the yellow byproduct and base.

Troubleshooting & Optimization Logic

Figure 2: Decision Matrix for Protocol Optimization

Caption: Systematic troubleshooting for stalled Ns-deprotection reactions.

Common Pitfalls:

-

Disulfide Formation: If the thiol source is old/oxidized, the reaction will fail. Always use fresh reagents or add a phosphine (e.g., TCEP) to keep the thiol reduced.

-

Base Sensitivity: If the substrate contains base-sensitive esters, switch from DBU to

or Cs₂CO₃ and run at lower temperatures. -

Color Indicator: The reaction generates a yellow/orange byproduct. If the reaction mixture remains colorless after adding base/thiol, the reagents may be inactive or the Ns group is not being attacked.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]

-

Kan, T., & Fukuyama, T. (2004).[4] Ns strategies: a highly versatile synthetic method for amines.[1][2] Chemical Communications, (4), 353–359. [Link]

-

Mattern, R. H. (2005). Solid phase deprotection of 2-nitrobenzenesulfonamides. Tetrahedron Letters, 46(34), 5715-5717.[8] [Link]

-

Maligres, P. E., et al. (2025). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.[7] Journal of Organic Chemistry (Contextualized from search results on modern odorless variants). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.psu.edu [pure.psu.edu]

Application Notes & Protocols: The Strategic Use of 2-Nitrobenzenesulfonamides in Advanced Peptide Synthesis

Introduction: Beyond Conventional Amine Protection

In the intricate landscape of multi-step peptide synthesis, the judicious selection of protecting groups is a cornerstone of success. The amine functional group, central to the peptide bond, requires robust protection to prevent undesired side reactions during chain elongation. While traditional protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) form the bedrock of modern solid-phase peptide synthesis (SPPS), the synthesis of complex, N-alkylated, or cyclic peptides necessitates an expanded chemical toolkit.

The 2-nitrobenzenesulfonyl (nosyl, Ns) group, introduced into synthesis by reacting an amine with a reagent like 2-nitrobenzenesulfonyl chloride, has emerged as a uniquely versatile tool for amine protection.[1] Unlike the stalwart p-toluenesulfonyl (tosyl, Ts) group, which demands harsh, often destructive, conditions for cleavage, the nosyl group is distinguished by its facile removal under exceptionally mild, nucleophilic conditions.[1][2] This key feature stems from the electron-withdrawing properties of the ortho-nitro group, which activates the aromatic ring for nucleophilic attack.[1][3]

This guide provides an in-depth exploration of the nosyl group in peptide synthesis, detailing the underlying chemical principles, its strategic advantages, and field-tested protocols for its application and removal.

The Chemistry of the Nosyl Group: A Tale of Two Reactions

The utility of the nosyl group is defined by two core transformations: the formation of the stable sulfonamide and its subsequent mild cleavage.

Amine Protection (Nosylation): Creating a Stable Adduct

Primary and secondary amines react readily with 2-nitrobenzenesulfonyl chloride (Ns-Cl) or related sulfonamides to form highly stable N-nosyl sulfonamides. The potent electron-withdrawing nature of the nosyl group drastically reduces the nucleophilicity and basicity of the protected nitrogen atom, rendering it inert to a wide array of reagents and reaction conditions used in peptide synthesis.[1] This stability is crucial for withstanding the repetitive coupling and deprotection cycles of SPPS.

Deprotection: Mild Cleavage via Meisenheimer Complex

The defining advantage of the nosyl group is its cleavage under mild, orthogonal conditions. The deprotection is achieved by treatment with a soft nucleophile, typically a thiol such as thiophenol or 2-mercaptoethanol, in the presence of a mild base like potassium carbonate.[4]

The mechanism proceeds through a nucleophilic aromatic substitution pathway. The thiolate anion attacks the electron-deficient aromatic ring of the sulfonamide, forming a transient, stabilized intermediate known as a Meisenheimer complex.[2][5] This complex then collapses, cleaving the sulfur-nitrogen bond to release the free amine and forming a disulfide byproduct.[5] This process is highly efficient and preserves the integrity of sensitive functional groups and stereocenters within the peptide chain.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Application of N-tert-butyl-2-nitrobenzenesulfonamide in Pharmaceutical Intermediate Synthesis

Abstract

In the intricate landscape of pharmaceutical synthesis, the strategic manipulation of functional groups is a cornerstone of efficient and successful drug development. Among the arsenal of protective groups available to the modern chemist, the 2-nitrobenzenesulfonyl (nosyl) group, particularly when appended to a tert-butyl amine, creating N-tert-butyl-2-nitrobenzenesulfonamide, has emerged as a powerful and versatile tool. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and related nosyl amides in the synthesis of complex pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for protection and deprotection, and illustrate its application through relevant case studies.

Introduction: The Strategic Advantage of the Nosyl Protecting Group

The amine functional group is ubiquitous in pharmacologically active molecules. However, its inherent nucleophilicity and basicity often necessitate protection to prevent undesirable side reactions during multi-step syntheses.[1] The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[2]

For many years, the p-toluenesulfonyl (tosyl, Ts) group was a workhorse for amine protection. While robust, its removal often requires harsh conditions, limiting its applicability in the synthesis of sensitive molecules.[1] In contrast, the 2-nitrobenzenesulfonyl (nosyl, Ns) group, introduced and popularized by Fukuyama, offers a significant advantage: facile cleavage under remarkably mild conditions.[1][3] This enhanced lability is attributed to the potent electron-withdrawing effect of the ortho-nitro group, which activates the sulfonyl group for nucleophilic attack.[1][4]

This compound serves as a key reagent and intermediate, embodying the desirable characteristics of the nosyl group. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of subsequent transformations. This guide will focus on the broader applications of the 2-nitrobenzenesulfonamide protecting group, with this compound as a representative example.

The Chemistry of Nosyl Amides: Protection and Activation

The primary function of the 2-nitrobenzenesulfonyl group is the formation of stable sulfonamides upon reaction with primary or secondary amines.[1] This transformation effectively masks the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a variety of reagents and reaction conditions.[1]

Beyond simple protection, the nosyl group also serves as an activating group. The resulting N-nosyl amides are sufficiently acidic to undergo facile N-alkylation under mild conditions, such as the Mitsunobu reaction or conventional alkylation with alkyl halides in the presence of a weak base.[3][5] This dual role as both a protecting and activating group is a key feature of the "Ns-strategy" developed by Fukuyama and has been widely adopted in the synthesis of secondary amines and polyamines.[3][5]

Experimental Protocols

Protocol for Amine Protection (Nosylation)

This protocol outlines the general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

Materials:

-

Primary amine

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Pyridine or Triethylamine (Et₃N)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add the base (e.g., pyridine or Et₃N, 2.0 equivalents).[1]

-

Add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine.

-

Purify the product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which could lead to unwanted side products.

-

Anhydrous Solvent: Water can react with 2-nitrobenzenesulfonyl chloride, reducing the yield of the desired product.

-

Low Temperature Addition: The reaction is exothermic; controlling the temperature prevents potential side reactions and decomposition of the starting materials.

-

Base: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine or triethylamine are commonly used for this purpose.[1]

Protocol for Deprotection of Nosyl Amides

The key advantage of the nosyl group is its facile removal under mild conditions using a soft nucleophile, typically a thiol.[6]

Materials:

-

N-nosylated amine

-

Thiophenol or other suitable thiol (e.g., HSCH₂CH₂OH)[4]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[4]

-

Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the N-nosylated amine (1.0 equivalent) in anhydrous CH₃CN or DMF in a round-bottom flask under an inert atmosphere.

-

To the stirred solution, add the thiol (e.g., thiophenol, 2.5 equivalents).[1]

-

Add the base (e.g., K₂CO₃, 2.5 equivalents).[1]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. For some substrates, gentle heating (e.g., 50 °C) may be required.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or CH₂Cl₂ (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with 1 M NaOH solution (to remove excess thiophenol) and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by flash column chromatography or distillation as required.

Mechanism of Deprotection:

The deprotection proceeds via a nucleophilic aromatic substitution mechanism. The thiolate, a soft nucleophile, attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex.[3][6] This intermediate then collapses, eliminating the sulfonamide and regenerating the free amine.

Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.

Applications in Pharmaceutical Intermediate Synthesis

The "Ns-strategy" has been successfully employed in the total synthesis of numerous complex natural products and pharmaceutical agents.

Synthesis of Polyamines

Polyamines are crucial components of many biologically active molecules. The orthogonal protection of multiple amine functionalities is a significant synthetic challenge. The 2-nitrobenzenesulfonamide protecting group, in conjunction with other protecting groups like Boc and Cbz, allows for the selective functionalization of polyamines.[7] For instance, in the synthesis of spermidine derivatives, the nosyl group can be used to protect one of the primary amines, allowing for the selective alkylation of the secondary amine.[8]

Solid-Phase Synthesis